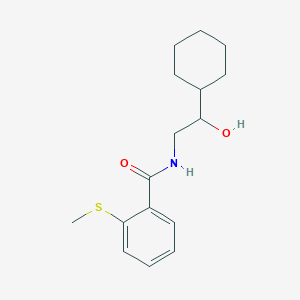

N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide, also known as CMH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMH is a member of the benzamide family and has been shown to have a variety of biochemical and physiological effects. In

科学的研究の応用

Acceleration of Baylis-Hillman Reaction

The Baylis-Hillman reaction, a key chemical process in organic synthesis, experiences significant acceleration when conducted in polar solvents like water and formamide. This acceleration is primarily due to hydrogen bonding, not hydrophobic effects. This finding is relevant in the context of reactions involving cyclohexenone and benzaldehyde, and extends to other aldehyde electrophiles. The research by Aggarwal et al. (2002) highlights this phenomenon, demonstrating the importance of solvent choice in reaction rates and efficiencies (Aggarwal et al., 2002).

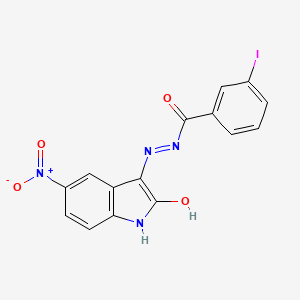

Rearrangement in Chemical Synthesis

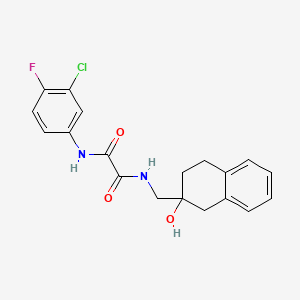

Yokoyama et al. (1985) describe a double rearrangement process involving compounds related to N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide. Specifically, they investigated how 2-Cyano-3-hydroxy-3-(methylthio)acrylamide and related compounds undergo condensation with benzoic acid, resulting in products with rearranged structures. This process highlights the chemical versatility and reactivity of such compounds (Yokoyama et al., 1985).

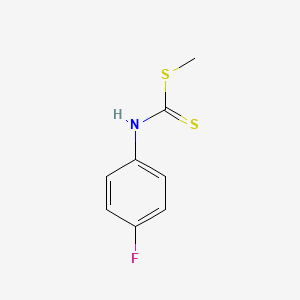

Crystal Structure Analysis

Pertlik (1992) conducted a detailed study of the crystal structure of 2-hydroxy-N-methylbenzamide and 2-hydroxy-N-methylthiobenzamide, compounds structurally related to this compound. The analysis provides insights into the molecular geometry, hydrogen bonding, and intramolecular interactions of these compounds, which is crucial for understanding their reactivity and potential applications (Pertlik, 1992).

Selective Hydrogenation in Chemical Manufacturing

Wang et al. (2011) explored the selective hydrogenation of phenol and derivatives to cyclohexanone using a palladium catalyst supported on mesoporous graphitic carbon nitride. The high selectivity and efficiency of this process are important in the context of manufacturing polyamides in the chemical industry. This research underscores the relevance of this compound derivatives in industrial applications (Wang et al., 2011).

特性

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-20-15-10-6-5-9-13(15)16(19)17-11-14(18)12-7-3-2-4-8-12/h5-6,9-10,12,14,18H,2-4,7-8,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPPZEVZZOUGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC(C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2956947.png)

![N-(4-chlorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2956949.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)

![N-1,3-benzodioxol-5-yl-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2956967.png)

![(E)-4-oxo-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]but-2-enoic acid](/img/structure/B2956968.png)